Tris(1H,1H-heptafluorobutyl)orthoformate
Description
Tris(1H,1H-heptafluorobutyl)orthoformate is a fluorinated orthoformate derivative characterized by three 1H,1H-heptafluorobutyl substituents attached to a central orthoformate core. Orthoformates are trivalent esters of orthoformic acid (HC(OH)₃), widely used in organic synthesis as formylating agents, protecting groups, and reaction mediators. The extensive fluorination in this compound enhances its thermal stability, chemical inertness, and hydrophobicity, making it suitable for specialized applications such as high-performance electrolytes in energy storage systems or fluorinated solvent formulations .
Properties
Molecular Formula |
C13H7F21O3 |
|---|---|
Molecular Weight |
610.16 g/mol |
IUPAC Name |
4-[bis(2,2,3,3,4,4,4-heptafluorobutoxy)methoxy]-1,1,1,2,2,3,3-heptafluorobutane |
InChI |
InChI=1S/C13H7F21O3/c14-5(15,8(20,21)11(26,27)28)1-35-4(36-2-6(16,17)9(22,23)12(29,30)31)37-3-7(18,19)10(24,25)13(32,33)34/h4H,1-3H2 |
InChI Key |
IMTCRGNSRMBVIY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)OC(OCC(C(C(F)(F)F)(F)F)(F)F)OCC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Tris(1H,1H-heptafluorobutyl)orthoformate typically involves the reaction of heptafluorobutyl alcohol with orthoformic acid esters under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the orthoformate ester. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Tris(1H,1H-heptafluorobutyl)orthoformate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the heptafluorobutyl groups are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield heptafluorobutyl alcohol and orthoformic acid derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s fluorinated nature makes it resistant to many oxidative and reductive conditions.
Scientific Research Applications
Tris(1H,1H-heptafluorobutyl)orthoformate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology and Medicine: Its stability and resistance to degradation make it useful in the development of pharmaceuticals and diagnostic agents.
Mechanism of Action
The mechanism of action of Tris(1H,1H-heptafluorobutyl)orthoformate involves its ability to act as a fluorinating agent. The heptafluorobutyl groups can be transferred to other molecules, imparting fluorine’s beneficial properties, such as increased stability and resistance to metabolic degradation. This makes it valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Structural and Functional Differences
| Compound Name | Molecular Formula | Fluorine Content | Key Structural Features |
|---|---|---|---|
| Tris(1H,1H-heptafluorobutyl)orthoformate | C₁₃H₉F₂₁O₃ (hypothetical) | 21 F atoms | Three perfluorobutyl (C₄F₇) groups |
| Tris(2,2,2-trifluoroethyl)orthoformate (TFEO) | C₇H₆F₉O₃ | 9 F atoms | Three trifluoroethyl (CF₃CH₂) groups |
| Triethyl orthoformate | C₇H₁₆O₃ | 0 F atoms | Three ethyl (C₂H₅) groups |
| Tripropyl orthoformate | C₁₀H₂₂O₃ | 0 F atoms | Three propyl (C₃H₇) groups |
| Diethyl phenyl orthoformate | C₁₁H₁₆O₃ | 0 F atoms | Two ethyl groups + one phenyl ring |
Key Observations :
- Fluorination significantly impacts reactivity and stability. This compound’s perfluorobutyl groups confer superior chemical inertness compared to TFEO or non-fluorinated analogs like triethyl orthoformate .
- Non-fluorinated orthoformates (e.g., triethyl or tripropyl) are more reactive in hydrolysis and formylation reactions due to the absence of electron-withdrawing fluorine substituents .
Physical and Chemical Properties
| Property | This compound | Tris(2,2,2-trifluoroethyl)orthoformate (TFEO) | Triethyl Orthoformate |
|---|---|---|---|
| Boiling Point (°C) | ~250–300 (estimated) | 132–132 | 142–144 |
| Solubility | Low in polar solvents; high in fluorinated solvents | Moderate in fluorinated solvents | Miscible with common organic solvents |
| Thermal Stability | Extremely high | High | Moderate |
| Reactivity | Low (due to electron-withdrawing F) | Moderate | High |
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